

An In-depth Technical Guide to the Research Applications of Bis-PEG21-acid

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Compound of Interest		
Compound Name:	Bis-PEG21-acid	
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For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Bis-PEG21-acid

Bis-PEG21-acid is a homobifunctional polyethylene glycol (PEG) derivative. Its structure is characterized by a central chain of 21 ethylene glycol units, flanked on both ends by carboxylic acid (-COOH) functional groups. This symmetrical design makes it a versatile tool in bioconjugation and materials science, where it serves as a flexible, hydrophilic linker. The PEG backbone imparts favorable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles to the molecules it is conjugated with. [1]

The terminal carboxylic acid groups are the reactive handles of **Bis-PEG21-acid**. They can be readily activated to form stable amide bonds with primary amine groups present on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[2][3] This reactivity is the foundation for its wide-ranging applications in research and drug development.

Below is a diagram illustrating the general structure of **Bis-PEG21-acid**.

HOOC- (CH ₂ CH ₂ O)21 ———	-COOH
		/ – –	

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Caption: General structure of Bis-PEG21-acid.

Key Research Applications

The unique properties of **Bis-PEG21-acid** make it a valuable reagent in several areas of research:

- Bioconjugation (PEGylation): The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is a primary application. Bis-PEG21-acid can be used to crosslink two molecules or to introduce a hydrophilic spacer within a single molecule or between a molecule and a surface. This can enhance the stability and solubility of proteins and peptides.[1][4]
- Drug Delivery: As a linker, Bis-PEG21-acid is employed in the construction of drug delivery systems. It can be used to attach drugs to targeting moieties or to formulate nanoparticles and liposomes, improving drug solubility and circulation half-life.
- PROTACs Development: Bis-PEG21-acid is utilized as a linker in the synthesis of
 Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional
 molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's
 degradation. The PEG linker's length and flexibility are crucial for the proper orientation of
 the two ends of the PROTAC and the formation of a stable ternary complex.[7]
- Hydrogel Formation: The bifunctional nature of Bis-PEG21-acid allows it to act as a
 crosslinking agent in the formation of hydrogels. These hydrogels can be designed to be
 biodegradable and are explored for applications in tissue engineering and controlled drug
 release.
- Surface Modification: Bis-PEG21-acid can be used to modify the surfaces of nanoparticles, quantum dots, and other materials. The PEGylation of surfaces reduces non-specific protein binding, a critical feature for in-vivo applications of nanomaterials.

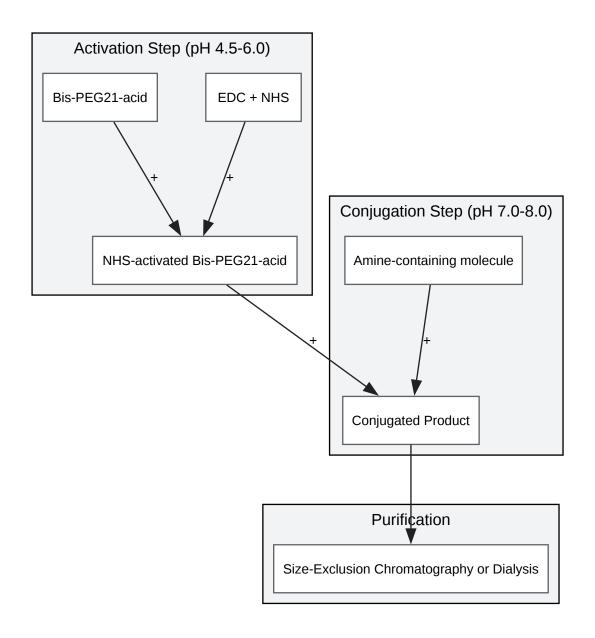
Experimental Protocols and Methodologies Bioconjugation via EDC/NHS Chemistry

This is the most common method for conjugating **Bis-PEG21-acid** to amine-containing molecules. It involves a two-step process: activation of the carboxylic acid groups with 1-Ethyl-



3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with the amine.

Experimental Workflow:



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Caption: Workflow for EDC/NHS-mediated bioconjugation.

Detailed Protocol:

• Reagent Preparation:



- Prepare a stock solution of Bis-PEG21-acid in an anhydrous organic solvent like
 Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Immediately before use, prepare fresh stock solutions of EDC and NHS in an appropriate buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0).

Activation of Bis-PEG21-acid:

- In a reaction vessel, add the desired amount of **Bis-PEG21-acid**.
- Add a 1.5 to 2-fold molar excess of EDC and NHS over the carboxylic acid groups of Bis-PEG21-acid.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
- Conjugation to Amine-containing Molecule:
 - Dissolve the amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.0-8.0).
 - Add the activated Bis-PEG21-acid solution to the amine-containing molecule. A 10- to 50fold molar excess of the activated linker is often used, but the optimal ratio should be determined empirically.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching and Purification:

- Quench the reaction by adding a solution of hydroxylamine or Tris buffer to a final concentration of 20-50 mM.
- Purify the conjugate to remove excess reagents and by-products using size-exclusion chromatography (desalting column) or dialysis.

Quantitative Data (Representative):



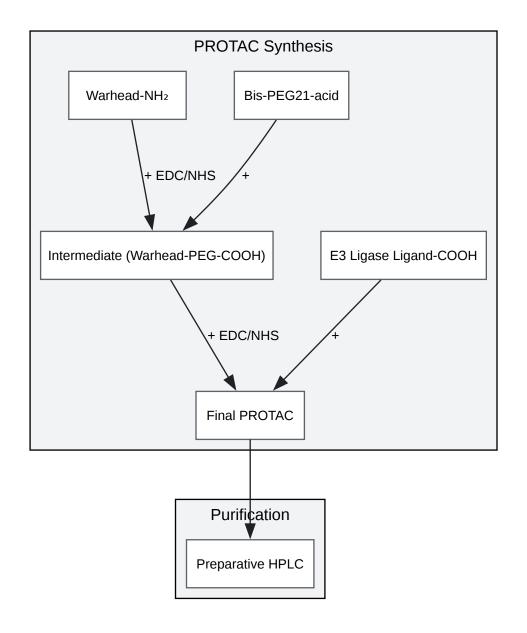
Parameter	Value/Range	Notes
Conjugation Efficiency	50-90%	Highly dependent on the specific biomolecule, reaction conditions, and linker-to-protein ratio.
Stability (Half-life of PEG- protein conjugate)	Increased by 2-100 fold	Compared to the unmodified protein. Varies greatly with the protein and PEG size.[1][4][8]

PROTAC Synthesis

Bis-PEG21-acid can be incorporated as a linker in PROTAC synthesis through amide bond formation. The general strategy involves synthesizing the warhead and E3 ligase ligand separately, one with a free amine and the other with a carboxylic acid, and then coupling them with **Bis-PEG21-acid**.

Experimental Workflow:





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Caption: General workflow for PROTAC synthesis using **Bis-PEG21-acid**.

Detailed Protocol (Amide Bond Formation):

- Synthesis of Intermediates: Synthesize or procure the warhead with a free amine group and the E3 ligase ligand with a carboxylic acid group (or vice versa).
- First Coupling Reaction:



- Activate one of the carboxylic acid groups of Bis-PEG21-acid with a peptide coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
- Add the amine-functionalized warhead (or E3 ligase ligand) to the activated linker and stir at room temperature overnight.
- Purify the resulting intermediate (Warhead-PEG21-acid) by flash column chromatography.
- Second Coupling Reaction:
 - Activate the remaining carboxylic acid group of the intermediate with HATU and DIPEA.
 - Add the amine-functionalized E3 ligase ligand (or warhead) and stir at room temperature for several hours.
 - Monitor the reaction by LC-MS.
- Purification: Purify the final PROTAC molecule by preparative HPLC.

Quantitative Data (Representative for PEG Linkers):

Reaction Step	Coupling Reagent	Yield (%)
Amide Bond Formation	HATU/DIPEA	60-95%
Click Chemistry (alternative)	Cu(I) catalyzed	up to 90%

Note: Yields are highly dependent on the specific warhead and E3 ligase ligand used.[9][10]

Hydrogel Formation

Bis-PEG21-acid can be crosslinked with di- or multi-amine compounds to form hydrogels. The properties of the hydrogel can be tuned by varying the concentration of the precursors and the crosslinker.

Detailed Protocol:



- Polymer Solution Preparation: Dissolve Bis-PEG21-acid in a suitable buffer (e.g., MES buffer, pH 5.0-6.0) to the desired concentration (e.g., 10-30% w/v).
- Activation: Add EDC and NHS to the polymer solution (2:1 to 5:1 molar ratio of EDC/NHS to carboxylic acid groups) and stir for 15-30 minutes at room temperature.
- Crosslinking: Add a solution of a diamine crosslinker (e.g., diamino-PEG) to the activated polymer solution.
- Gelation: Allow the mixture to stand at room temperature or 37°C until a stable hydrogel is formed.

Quantitative Data (Representative for PEG-based Hydrogels):

PEG Molecular Weight (Da)	PEG Concentration (%)	Compressive Modulus (MPa)	Swelling Ratio
3400	10	~0.05	~20
3400	30	~0.5	~8
6000	10	~0.02	~30
6000	30	~0.2	~12
10000	10	~0.01	~35
10000	30	~0.1	~15

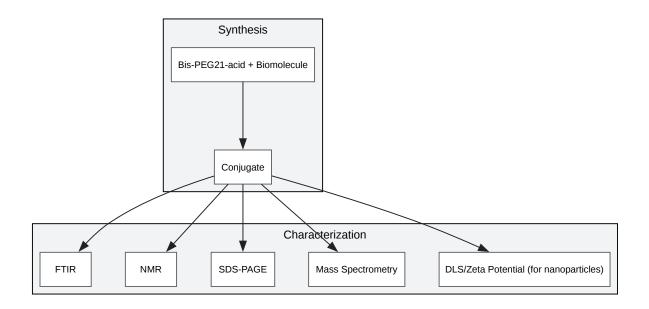
Note: Data is for PEG-diacrylate hydrogels and serves as an estimation of the trends expected for **Bis-PEG21-acid** based hydrogels.[11][12][13][14][15]

Characterization Techniques

The successful synthesis and characterization of **Bis-PEG21-acid** conjugates and materials are crucial. A combination of analytical techniques is typically employed.

Signaling Pathway Diagram for Characterization:





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Caption: Characterization workflow for **Bis-PEG21-acid** conjugates.

Data Interpretation:

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - -C-O-C- stretch (PEG backbone): ~1100-1112 cm⁻¹[16]
 - -C=O stretch (carboxylic acid): ~1710-1736 cm⁻¹[17]
 - Amide I band (after conjugation): ~1650 cm⁻¹[18]
 - Amide II band (after conjugation): ~1540 cm⁻¹[19]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR (PEG backbone): ~3.6 ppm (s, -CH2CH2O-)[20]



- ¹³C NMR (PEG backbone): ~70 ppm (-CH₂CH₂O-)[20]
- ¹³C NMR (Carboxylic acid): ~172 ppm (-COOH)[20]
- New signals corresponding to the conjugated molecule will appear in the spectra of the product. The integration of these signals can be used to determine the degree of conjugation.[2][21]
- Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, an increase in the molecular weight, observed as a shift to a higher position on the gel, confirms successful PEGylation.
- Mass Spectrometry (MS): Provides the exact mass of the conjugate, confirming the number of PEG linkers attached.
- Dynamic Light Scattering (DLS) and Zeta Potential: For nanoparticles, DLS measures the hydrodynamic diameter, which is expected to increase after PEGylation. The zeta potential provides information about the surface charge and stability of the nanoparticles in suspension.[22]

Characterization Data Tables (Representative):

FTIR Peak Assignments:

Functional Group	Wavenumber (cm⁻¹)
PEG Backbone (-C-O-C-)	~1100-1112
Carboxylic Acid (-C=O)	~1710-1736
Amide I (-C=O)	~1650
Amide II (-N-H)	~1540

¹H and ¹³C NMR Chemical Shifts (in CDCl₃):



Protons/Carbons	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
PEG Backbone (-CH ₂ CH ₂ O-)	~3.6	~70
Carboxylic Acid (-COOH)	-	~172

Nanoparticle Characterization (Example):

Nanoparticle	Hydrodynamic Size (nm)	Zeta Potential (mV)
Unmodified	100 ± 5	-30 ± 3
PEGylated	120 ± 7	-15 ± 2

Note: These are example values and will vary depending on the specific nanoparticle and conjugation conditions.

Conclusion

Bis-PEG21-acid is a highly valuable and versatile tool for researchers in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilicity, and bifunctional nature allow for the creation of sophisticated molecular constructs with improved properties. The experimental protocols outlined in this guide provide a solid foundation for the successful application of **Bis-PEG21-acid** in various research endeavors. The ability to systematically characterize the resulting conjugates and materials is paramount to ensuring their desired functionality and performance. As research in these areas continues to advance, the applications of precisely engineered linkers like **Bis-PEG21-acid** are expected to expand further.

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